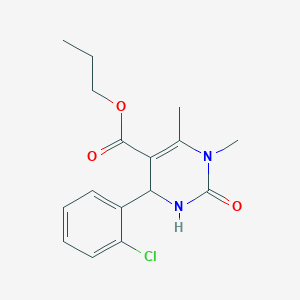

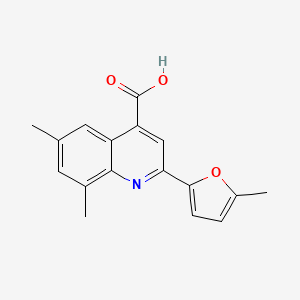

Propyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

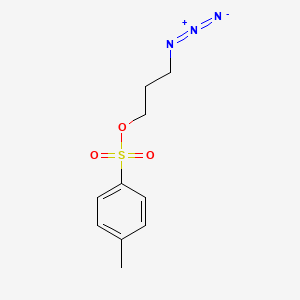

Propyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H19ClN2O3 and its molecular weight is 322.79. The purity is usually 95%.

BenchChem offers high-quality Propyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

This compound is involved in studies aiming to synthesize new pyrimidines with potential antimicrobial activities. For example, the synthesis of various pyrimidine derivatives and their evaluation against Gram-positive and Gram-negative bacteria demonstrate the broader interest in leveraging such compounds for developing new antimicrobial agents (Abdelghani, Said, Assy, & Hamid, 2017).

Heterocyclic Synthesis

Research has also focused on using this compound for the synthesis of heterocyclic derivatives, such as tetrahydropyridines and dihydropyrimidinones, which have applications in various fields including pharmaceuticals and organic chemistry (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

Molecular Docking Studies

Certain derivatives of this compound have been synthesized and evaluated for their potential as anticancer and antimicrobial agents, with molecular docking studies highlighting their possible efficacy and mechanisms of action (Katariya, Vennapu, & Shah, 2021).

Crystallographic Analysis

The crystal structure analysis of derivatives of this compound, such as ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, has provided valuable insights into their molecular geometry, which is crucial for understanding their chemical reactivity and potential applications (Bharanidharan, Saleem, Gunasekaran, Padusha, & Suresh, 2014).

Spectroscopic and Thermal Studies

Spectroscopic and thermal analyses of pyrimidine derivatives have been conducted to explore their pharmaceutical applications further. Such studies delve into the physical properties of these compounds, shedding light on their stability and reactivity under different conditions (Vyas, Pansuriya, Naliapara, & Joshi, 2013).

Mechanism of Action

Target of Action

The primary target of this compound is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals across nerve endings .

Mode of Action

The compound acts by inhibiting the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at nerve endings . This results in overstimulation of the nerves, causing a variety of symptoms .

Biochemical Pathways

The compound affects the cholinergic pathway . This pathway involves the transmission of signals in the nervous system using the neurotransmitter acetylcholine . By inhibiting the breakdown of acetylcholine, the compound disrupts this pathway, leading to overstimulation of the nerves .

Pharmacokinetics

Like other similar compounds, it is likely to be absorbed through the skin, lungs, and gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

The result of the compound’s action is overstimulation of the nerves , which can lead to symptoms such as dizziness, paralysis, and in severe cases, respiratory failure . It can also have toxic effects on non-target organisms, including pollinators, birds, mammals, and invertebrates .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s photodegradation is a main transformation in the environment . Certain substances, such as the flavonoid myricetin, can inhibit the photodegradation of the compound, thereby increasing its persistence in the environment .

properties

IUPAC Name |

propyl 6-(2-chlorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O3/c1-4-9-22-15(20)13-10(2)19(3)16(21)18-14(13)11-7-5-6-8-12(11)17/h5-8,14H,4,9H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZLTXHCIPIMQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2Cl)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-ethylphenyl)-1-(3-nitrobenzyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)

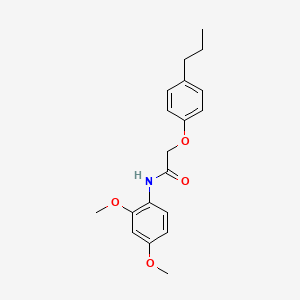

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2776745.png)

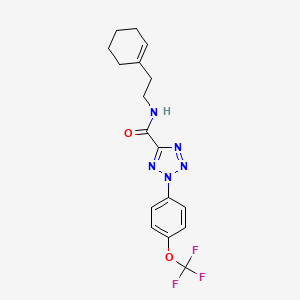

![2-(2-fluorophenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2776746.png)

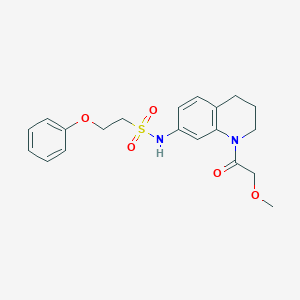

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2776756.png)

![6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2776758.png)

![3-[(5-Chloropyrimidin-2-yl)amino]-1-thiophen-2-ylpropan-1-ol](/img/structure/B2776764.png)